molecular formula C14H15NO3S B1270524 Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate CAS No. 37572-24-0

Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate

Cat. No.: B1270524
CAS No.: 37572-24-0
M. Wt: 277.34 g/mol
InChI Key: ZEMJHAZGTAILJN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate is a synthetic organic compound with the molecular formula C14H15NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Scientific Research Applications

Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Future Directions

The future directions for research on Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate and other thiophene derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. The development of new synthetic methods and the design of novel structural prototypes with more effective pharmacological activity could also be areas of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid to form the intermediate, which is then cyclized with sulfur to yield the desired thiophene derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share structural similarities.

    Other Aromatic Compounds: Benzene derivatives with similar functional groups.

Uniqueness: Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a methoxyphenyl group makes it particularly interesting for various applications .

Properties

IUPAC Name

ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-18-14(16)13-11(15)8-12(19-13)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMJHAZGTAILJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356522
Record name Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37572-24-0
Record name 2-Thiophenecarboxylic acid, 3-amino-5-(4-methoxyphenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37572-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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